Synthesis Yield: Methyl 3-Bromo-2-methylbenzoate (99%) vs. Methyl 2-Bromo-3-methylbenzoate (83%)
In esterification reactions of the corresponding benzoic acids with methanol, methyl 3-bromo-2-methylbenzoate is obtained in 99% yield, whereas the regioisomer methyl 2-bromo-3-methylbenzoate affords only 83% yield under analogous conditions [1]. The higher yield for the 3-bromo-2-methyl isomer is attributed to reduced steric crowding around the carboxyl group, facilitating smoother esterification and simplified work-up.
| Evidence Dimension | Esterification yield |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Methyl 2-bromo-3-methylbenzoate (CAS 131001-86-0): 83% yield |
| Quantified Difference | 16 percentage points higher |
| Conditions | Carboxylic acid + methanol with acid catalyst (H2SO4 or SOCl2), 60–70 °C, 1.5–2 h |
Why This Matters
Higher synthetic yield reduces raw material costs and simplifies purification for procurement at multi-kilogram scale.
- [1] ChemicalBook. Synthesis of Methyl 2-bromo-3-methylbenzoate (131001-86-0) with 83% yield. Available at: https://www.chemicalbook.cn/CASEN_131001-86-0.htm (accessed April 2026). View Source
